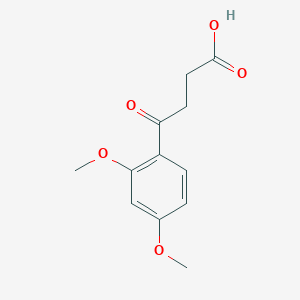

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

説明

Contextualization within Contemporary Organic and Medicinal Chemistry

In the landscape of modern chemical research, 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid and its derivatives are recognized for their potential as building blocks in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of both a ketone and a carboxylic acid functional group allows for a range of chemical transformations. The dimethoxy-substituted aromatic ring can also be further functionalized, adding to its synthetic versatility.

Chemists utilize such intermediates in the development of novel compounds with potential therapeutic applications. The structural motif of an aryl-oxo-alkanoic acid is found in various biologically active molecules, and the specific substitution pattern of the aromatic ring can significantly influence the pharmacological properties of the final product.

Historical Perspectives on Oxobutanoic Acid Derivatives in Synthetic and Biological Sciences

The study of oxobutanoic acid derivatives has a rich history rooted in the development of synthetic organic chemistry. A pivotal moment in the synthesis of related compounds was the advent of the Friedel-Crafts reaction in 1877, a method that allows for the acylation and alkylation of aromatic rings. mdpi.com This reaction became a fundamental tool for attaching side chains to aromatic compounds, paving the way for the synthesis of a vast array of molecules, including aryl-oxo-alkanoic acids.

Historically, the synthesis of compounds like 4-aryl-4-oxobutanoic acids has been achieved through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). For instance, the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid is a classic example used in undergraduate organic chemistry to demonstrate this reaction. google.com

From a biological perspective, derivatives of butanoic acid have long been of interest. Butyric acid itself, a simple four-carbon carboxylic acid, has been known since the early 19th century. Its esters are widespread in nature and are used as food and perfume additives. The introduction of an oxo group and an aromatic substituent, as seen in this compound, significantly expands the chemical space and potential biological activities of these molecules. Research has explored various 4-aryl-4-oxobutanoic acid derivatives for their anti-inflammatory and other therapeutic properties.

Significance and Research Trajectory of this compound

The specific compound this compound is of interest due to the electronic properties conferred by the two methoxy (B1213986) groups on the phenyl ring. These groups are electron-donating, which can influence the reactivity of the aromatic ring and the properties of any resulting larger molecules.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from studies on closely related compounds. The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride.

The research trajectory for this and similar compounds is pointed towards their use as intermediates in the synthesis of more complex molecules. For example, aryl-oxobutanoic acids can be used to create heterocyclic structures like pyridazinones, which are known to possess a range of biological activities. The ketone and carboxylic acid functionalities provide handles for cyclization reactions, leading to the formation of new ring systems.

Detailed Research Findings

Given the limited direct research on this compound, detailed findings are presented for closely related and representative compounds to illustrate the chemical and physical properties characteristic of this class of molecules.

Table 1: Physicochemical Properties of Representative Aryl-Oxobutanoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | 4619-20-9 |

| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₃ | 206.24 | 5394-59-2 nih.gov |

| 4-(2-Bromo-4,5-dimethoxyphenyl)-4-oxobutanoic acid | C₁₂H₁₃BrO₅ | 317.13 | Not Available nih.gov |

| 4-(2-Ethyl-4-methoxyphenyl)-4-oxobutanoic acid | C₁₃H₁₆O₄ | 236.26 | Not Available |

| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | C₁₂H₁₃NO₄ | 235.24 | 5865-93-0 |

Table 2: Spectroscopic Data for a Related Compound: 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid mdpi.com

This table provides an example of the types of spectroscopic data that would be expected for this compound, based on a more complex but structurally related molecule.

| Spectral Data Type | Key Signals and Correlations |

| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.15 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.10 (d, J = 8.7 Hz, 2H, Ar-H), 7.97 (d, J = 15.7 Hz, 1H, vinyl-H), 7.86 (d, J = 15.7 Hz, 1H, vinyl-H), 7.73 (d, J = 8.7 Hz, 2H, Ar-H), 7.51 (d, J = 2.3 Hz, 1H, Ar-H), 7.08–6.92 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃), 2.58 (t, J = 6.2 Hz, 2H, CH₂), 2.50 (t, J = 6.0 Hz, 2H, CH₂) |

| ¹³C-NMR (101 MHz, DMSO-d₆) δ (ppm) | 188.05 (C=O), 174.33 (COOH), 171.35 (C=O, amide), 153.77, 153.16, 144.19, 138.06, 132.64, 130.46, 124.08, 122.36, 118.73, 118.57, 113.53, 112.93 (Ar-C and vinyl-C), 56.66 (OCH₃), 56.22 (OCH₃), 31.71 (CH₂), 29.13 (CH₂) |

| IR (KBr, cm⁻¹) | 3448 (br, -OH carboxylic), 3340 (str, -NH- amide), 1720 (str, C=O aliphatic carboxylic acid), 1697 (str, C=O amide), 1639 (C=O conjugated), 1593 (str, C=C conjugated), 1261 (Calkyl-O-Caryl) |

| HR-MS [M+H]⁺ | Calculated for C₂₁H₂₁NO₆: 384.1447, Found: 384.1446 |

Structure

3D Structure

特性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGCJCRCNCNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285609 | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-06-2 | |

| Record name | 14617-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dimethoxyphenyl 4 Oxobutanoic Acid

Classical Synthetic Pathways: Friedel-Crafts Acylation Approachesganeshremedies.comwikipedia.org

The Friedel-Crafts acylation is a robust method for producing aromatic ketones. nih.gov It involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. vedantu.comorganic-chemistry.org This approach is particularly advantageous as the resulting ketone product is deactivated, which prevents further substitution reactions on the same aromatic ring. organic-chemistry.org

The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid is classically achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether) with succinic anhydride. chemicalforums.com In this reaction, the 1,3-dimethoxybenzene acts as the activated aromatic nucleophile, and succinic anhydride serves as the acylating agent. chemicalforums.com The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic attack.

The mechanism begins with the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). vedantu.comchemicalforums.com The catalyst coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. stackexchange.com The activated 1,3-dimethoxybenzene then attacks this electrophilic carbon. stackexchange.com This attack opens the cyclic anhydride, leading to the formation of a keto-acid structure after workup with water. chemicalforums.com The reaction is regioselective, with the acylation occurring at the position para to one methoxy group and ortho to the other, which is the most nucleophilic site on the ring.

The choice of Lewis acid and solvent system is critical for optimizing the yield and purity of the Friedel-Crafts acylation product. While aluminum chloride is a common and powerful catalyst, its use requires stoichiometric amounts because it complexes with both the reactant anhydride and the ketone product. organic-chemistry.orgchemicalforums.com The handling of AlCl₃ also presents challenges due to its hygroscopic nature. nih.gov

Research has explored various Lewis acids to improve the reaction's efficiency and environmental profile. wikipedia.orgijpcbs.com Alternatives such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) have been investigated. ganeshremedies.comwikipedia.orgbeilstein-journals.org In some cases, solid acid catalysts like zeolites and phosphotungstic acid have been employed to facilitate easier separation and recycling, aligning with green chemistry principles. researchgate.netnih.govresearchgate.net The use of polyphosphoric acid (PPA) has also been reported as a medium that can effect Friedel-Crafts acylations, sometimes without causing the aryl-alkyl ether cleavage that can be a side reaction with stronger Lewis acids like AlCl₃. researchgate.net

The selection of a solvent is equally important. Traditionally, solvents like carbon disulfide and nitrobenzene (B124822) have been used. researchgate.net However, due to their toxicity and environmental impact, alternative solvents are sought. nih.govgoogle.com Dichlorobenzenes have been identified as effective solvents that can lead to high yields and quality of the desired 4-alkoxyphenyl-4-oxo-butyric acid, with easier separation from the aqueous layer during workup. google.com Studies have also investigated solvent-free conditions, such as mechanochemical methods using ball milling, which can make the process more environmentally friendly. nih.gov

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation

| Catalyst | Solvent | Key Advantages | Potential Issues |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Chlorobenzene, Dichlorobenzene | High reactivity and effectiveness. google.com | Stoichiometric amounts required, hygroscopic, generates hazardous waste. nih.govorganic-chemistry.orgresearchgate.net |

| Ferric Chloride (FeCl₃) | Various organic solvents | Generally milder than AlCl₃. ganeshremedies.com | May require higher temperatures or longer reaction times. |

| Zeolites (e.g., H-Beta) | Organic solvents or supercritical CO₂ | Reusable, environmentally friendly, high selectivity. researchgate.netresearchgate.net | Can be less active than traditional Lewis acids, potential for pore diffusion limitations. researchgate.net |

| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent | Can avoid ether cleavage, high yields reported. researchgate.net | High viscosity makes it difficult to handle. google.com |

| None (Mechanochemical) | Solvent-free (Ball Milling) | Environmentally friendly, reduces waste. nih.gov | Scalability can be a challenge, may not be suitable for all substrates. nih.gov |

Strategies for the Derivatization and Analog Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acidganeshremedies.com

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogs. The carboxylic acid and ketone functional groups are the primary targets for modification.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, or acid halides. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. gcms.cz Amide formation involves reacting the acid with an amine, often activated first, for example, by conversion to an acyl chloride. mdpi.comresearchgate.net For instance, reaction with various amines can produce a library of N-substituted amides. researchgate.net

Reactions at the Ketone Group: The ketone's carbonyl group can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. A more complete reduction of the ketone to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions, which would yield 4-(2,4-dimethoxyphenyl)butanoic acid. organic-chemistry.orggoogle.com

Reactions Involving Both Functional Groups: Intramolecular cyclization is a powerful strategy. For example, treatment of the keto-acid under certain conditions can lead to the formation of cyclic structures. chimicatechnoacta.ru The reaction of 4-aryl-4-oxobutanoic acids with binucleophiles like diamines can lead to the synthesis of complex heterocyclic systems such as bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net

Derivatization for Analytical Purposes: For analysis by techniques like gas chromatography (GC), derivatization is often necessary to increase volatility and thermal stability. gcms.cz Reagents like heptafluorobutyric anhydride (HFBA) can be used to derivatize functional groups, which is particularly useful for identifying related compounds in complex mixtures. researchgate.net

Considerations for Industrial Scale-Up and Process Efficiency

Translating the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. researchgate.net The efficiency, safety, cost-effectiveness, and environmental impact of the process become paramount. nih.gov

One of the main challenges in scaling up traditional Friedel-Crafts acylations is the use of stoichiometric amounts of AlCl₃, which generates large volumes of acidic, aluminum-containing waste. researchgate.net This presents significant environmental and disposal cost issues. Consequently, a major trend in industrial chemistry is the shift towards solid acid catalysts like zeolites, which can be recovered and reused, thereby creating a more sustainable and economical process. researchgate.netresearchgate.net

Process efficiency also depends on reaction conditions. Optimizing temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts. nih.gov The use of continuous flow reactors instead of batch processes can offer better control over reaction parameters, improve safety by minimizing the amount of hazardous material present at any one time, and increase throughput. researchgate.net

Solvent choice is another key factor. The move away from hazardous solvents like nitrobenzene or chlorinated hydrocarbons towards greener alternatives or even solvent-free conditions is a significant goal. nih.govgoogle.com The development of processes that use less hazardous solvents or allow for their efficient recycling is critical for industrial applications. ganeshremedies.com Furthermore, ensuring the final product meets high purity standards requires robust and scalable purification methods.

Advanced Characterization Techniques for 4 2,4 Dimethoxyphenyl 4 Oxobutanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable in determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as FT-IR, FT-Raman, NMR, and mass spectrometry provide a detailed picture of the functional groups, connectivity, and molecular mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include the stretching of the carboxylic acid O-H bond, which typically appears as a broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) groups of both the ketone and the carboxylic acid would produce strong, sharp peaks. The ketonic carbonyl stretch is anticipated around 1680-1660 cm⁻¹, while the carboxylic acid carbonyl stretch would appear at a higher frequency, approximately 1710-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the methoxy (B1213986) groups would be observable as strong bands in the 1250-1000 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1700 |

| Ketone | C=O Stretch | 1680-1660 |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Methoxy Group | C-O Stretch | 1250-1000 |

Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

Complementary to FT-IR, FT-Raman spectroscopy provides information on molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric C=C stretching of the benzene (B151609) ring and the breathing modes of the ring are typically prominent. The C=O stretching vibrations, while also present, may be weaker than in the FT-IR spectrum. The aliphatic C-H stretching and bending modes within the butanoic acid chain would also be observable. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical data for this compound.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons on the dimethoxyphenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The two methoxy groups (-OCH₃) would likely appear as sharp singlets around δ 3.8-4.0 ppm. The methylene (B1212753) protons (-CH₂-) of the butanoic acid chain would present as two distinct multiplets, likely in the δ 2.5-3.5 ppm range, with their coupling providing information about their connectivity. The carboxylic acid proton (-COOH) would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid would be found far downfield (δ 170-200 ppm). The carbons of the aromatic ring would resonate in the δ 110-160 ppm region, with those attached to the oxygen atoms of the methoxy groups being the most deshielded. The methoxy carbons themselves would appear around δ 55-60 ppm, and the aliphatic carbons of the butanoic acid chain would be observed in the upfield region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and to confirm the connectivity of the molecular backbone.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₄O₅), the molecular weight is 238.24 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 238.

The fragmentation of the molecule under electron ionization would likely proceed through characteristic pathways for ketones and carboxylic acids. Common fragmentation would involve cleavage adjacent to the carbonyl groups. For instance, loss of the butanoic acid side chain could lead to a fragment corresponding to the 2,4-dimethoxybenzoyl cation. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH, mass 17) or a carboxyl group (-COOH, mass 45). General fragmentation patterns for carboxylic acids often show prominent peaks corresponding to these losses. libretexts.org The presence of the aromatic ring and ether linkages would also influence the fragmentation, leading to a unique mass spectrum that serves as a molecular fingerprint.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical lens to complement experimental findings, providing insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) calculations can be employed to determine the most stable three-dimensional conformation (optimized geometry) of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Furthermore, DFT allows for the calculation of the molecule's electronic properties. The distribution of electron density can be visualized, highlighting the electron-rich and electron-poor regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. These computational studies, when correlated with experimental spectroscopic data, provide a comprehensive and robust understanding of the molecular characteristics of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Vibrational Modes and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for elucidating molecular structure. The analysis of vibrational modes for this compound involves calculating the harmonic vibrational frequencies using methods like Density Functional Theory (DFT). These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms.

A crucial component of this analysis is the Potential Energy Distribution (PED). PED is used to provide a detailed assignment of the calculated vibrational frequencies to specific internal coordinates of the molecule. researchgate.net This allows researchers to understand the contribution of each functional group's stretching, bending, or torsion to a particular observed spectral band. kfupm.edu.saopenaccesspub.org For a molecule like this compound, PED analysis can definitively assign vibrations associated with the carbonyl groups (both keto and carboxylic acid), the methoxy groups, the aromatic ring, and the aliphatic chain. researchgate.netopenaccesspub.org

Table 1: Illustrative Potential Energy Distribution (PED) for Major Vibrational Modes of this compound This table presents a representative format for PED analysis and is not based on experimental data.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3450 | ν(O-H) | 95% O-H stretch (Carboxylic acid) |

| ~3050 | ν(C-H) | 90% C-H stretch (Aromatic) |

| ~2950 | ν(C-H) | 88% C-H stretch (Aliphatic CH₂) |

| ~1725 | ν(C=O) | 85% C=O stretch (Carboxylic acid) |

| ~1680 | ν(C=O) | 80% C=O stretch (Keto) |

| ~1600 | ν(C=C) | 75% C=C stretch (Aromatic ring) |

| ~1250 | ν(C-O) | 70% asym C-O-C stretch (Methoxy) + 20% C-O stretch (Carboxylic) |

| ~1030 | ν(C-O) | 78% sym C-O-C stretch (Methoxy) |

Note: ν represents stretching vibrations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.netyoutube.com For a single molecule like this compound, the properties of these orbitals provide significant insight into its electronic behavior.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us Conversely, a small gap suggests that a molecule is more reactive and has lower stability. biomedres.us Analysis of the HOMO and LUMO energy levels allows for the calculation of various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which quantify the molecule's reactive nature. nih.gov

Table 2: Representative Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies The values in this table are for illustrative purposes to show the type of data generated from FMO analysis.

| Parameter | Formula | Illustrative Value |

| HOMO Energy (E_HOMO) | - | -6.5 eV |

| LUMO Energy (E_LUMO) | - | -1.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to classical Lewis structures. wikipedia.orgwisc.edu This method provides detailed information on electron density distribution. q-chem.com

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO This table demonstrates the format of NBO results for hyperconjugative interactions and is not based on actual calculated data.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) on Carboxyl | σ* (C=O) | ~5.2 |

| LP (O2) on Methoxy | π* (C=C) Aromatic Ring | ~18.5 |

| LP (O3) on Methoxy | π* (C=C) Aromatic Ring | ~15.3 |

| σ (C-H) Aliphatic | σ* (C-C) | ~2.1 |

Note: LP denotes a lone pair orbital; σ and π* denote anti-bonding orbitals.*

Theoretical Ultraviolet-Visible (UV-Vis) Spectroscopy via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules. mdpi.comresearchgate.net It is widely employed to predict and interpret the Ultraviolet-Visible (UV-Vis) absorption spectra of organic compounds. nih.gov By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. cnr.it

For this compound, a TD-DFT calculation would identify the specific electronic transitions responsible for its UV-Vis spectrum. researchgate.net These transitions typically involve the promotion of an electron from an occupied orbital (like a non-bonding 'n' or a π orbital) to an unoccupied orbital (like a π* anti-bonding orbital). The analysis would characterize the main absorption bands as arising from π→π* transitions within the dimethoxyphenyl chromophore and n→π* transitions associated with the carbonyl groups. nih.gov

Table 4: Illustrative TD-DFT Results for Electronic Transitions of this compound This table is a representative example of data obtained from a TD-DFT calculation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~285 | 0.45 | HOMO -> LUMO (π→π) |

| ~250 | 0.38 | HOMO-1 -> LUMO (π→π) |

| ~310 | 0.02 | HOMO -> LUMO+1 (n→π*) |

Exploration of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Noncovalent interactions, while weaker than covalent bonds, are critical in determining the supramolecular chemistry, crystal packing, and physical properties of a compound. For this compound, several types of noncovalent interactions are significant.

Hydrogen Bonding: The most prominent noncovalent interaction is the hydrogen bond. The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This allows the molecule to form strong intermolecular hydrogen-bonded dimers in the solid state or in nonpolar solvents. Intramolecular hydrogen bonding between the carboxylic acid proton and the keto-oxygen is also possible, depending on the molecular conformation.

Van der Waals Forces: These forces, including London dispersion forces and dipole-dipole interactions, are also present. The large aromatic ring contributes significantly to dispersion forces, promoting π-π stacking interactions between molecules in the solid state. researchgate.net

Weak C-H···O Interactions: In the crystalline structure, weak hydrogen bonds involving the C-H bonds of the aromatic ring or the aliphatic chain as donors and the oxygen atoms of the carbonyl or methoxy groups as acceptors can further stabilize the crystal lattice. nih.gov

The collective effect of these noncovalent interactions governs the molecule's melting point, solubility, and crystal structure.

Biological Activity Research of 4 2,4 Dimethoxyphenyl 4 Oxobutanoic Acid and Its Analogues in Vitro Studies

In Vitro Enzyme Inhibition Studies

Kynurenine (B1673888) 3-Hydroxylase (KYN 3-OHase) Inhibitory Potency and Selectivity

Kynurenine 3-hydroxylase (KYN 3-OHase), also known as kynurenine 3-monooxygenase, is a critical enzyme in the kynurenine pathway, which is responsible for the degradation of tryptophan. Inhibition of this enzyme is considered a potential therapeutic strategy for counteracting neuronal damage caused by excitotoxicity. Research into 4-phenyl-4-oxobutanoic acid derivatives has identified them as a class of KYN 3-OHase inhibitors. nih.gov

A study focused on the structure-activity relationship (SAR) of the benzoylalanine side-chain of these compounds led to the identification of potent derivatives. Specifically, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid were highlighted as particularly interesting due to their inhibitory activity. nih.gov While this study provides a framework for the inhibitory potential of this class of compounds, specific data on the inhibitory potency (e.g., IC50 values) of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid against KYN 3-OHase is not detailed in the available literature. The SAR studies suggest that substitutions on the phenyl ring and modifications to the butanoic acid chain are key determinants of inhibitory activity. nih.gov

Table 1: Kynurenine 3-Hydroxylase (KYN 3-OHase) Inhibition by 4-Phenyl-4-oxobutanoic Acid Derivatives

| Compound Derivative | Reported Activity |

|---|---|

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Identified as a potent inhibitor nih.gov |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | Identified as a potent inhibitor nih.gov |

This table is based on qualitative findings for derivatives and notes the absence of specific data for the primary compound of interest.

Mu-Calpain Inhibition by 4-Aryl-4-oxobutanoic Acid Amide Derivatives

Mu-calpain, a calcium-dependent cysteine protease, has been implicated in the pathology of various neurological disorders, including stroke and Alzheimer's disease, making it an attractive target for therapeutic inhibitors. Researchers have designed and synthesized 4-aryl-4-oxobutanoic acid amide derivatives as acyclic variations of known mu-calpain inhibitory chromone (B188151) and quinolinone derivatives. nih.gov

Within this series of compounds, a derivative featuring a 2-methoxymethoxy group on the phenyl ring and a primary amide at the "warhead" region demonstrated the most potent inhibition of mu-calpain, with a reported half-maximal inhibitory concentration (IC50) of 0.34 microM. nih.gov These findings establish the 4-aryl-4-oxobutanoic acid amide scaffold as a new family of mu-calpain inhibitors. nih.gov However, specific inhibitory data for this compound itself is not provided in the study. The research underscores the importance of the substitution pattern on the aryl ring and the nature of the amide group for potent mu-calpain inhibition.

Table 2: Mu-Calpain Inhibition by 4-Aryl-4-oxobutanoic Acid Amide Derivatives

| Compound Derivative | IC50 (µM) |

|---|---|

| 4c-2 (2-methoxymethoxy phenyl derivative) | 0.34 nih.gov |

This table presents data for a potent derivative and highlights the lack of specific data for the compound of primary focus.

Inhibition of Other Enzyme Targets (e.g., Aminotransferases)

Based on the available scientific literature, there are no in vitro studies specifically investigating the inhibitory activity of this compound or its close analogues on aminotransferases.

Modulation of Cellular Signaling Pathways (In Vitro)

Research on mTOR and EGFR Pathway Interactions

The mTOR (mammalian target of rapamycin) and EGFR (epidermal growth factor receptor) signaling pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is often implicated in diseases such as cancer. nih.gov While numerous studies investigate inhibitors of these pathways, there is currently no specific in vitro research available that details the effects of this compound or its analogues on the mTOR and EGFR signaling cascades.

Investigations into Other Relevant Signaling Cascades

A search of the current scientific literature did not yield any in vitro studies focused on the modulation of other relevant signaling cascades by this compound or its derivatives.

Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines (In Vitro)

The antiproliferative potential of compounds structurally related to this compound, particularly those featuring the trimethoxyphenyl or a substituted keto-acid framework, has been a subject of investigation against various cancer cell lines. Research into chalcones bearing a 3,4,5-trimethoxylated ring, for instance, has demonstrated significant antiproliferative effects. nih.gov These compounds are explored for their ability to interfere with cellular processes crucial for cancer cell survival and proliferation, such as microtubule function and cell cycle progression. nih.govnih.gov

Studies on indole-based chalcones, which substitute one aryl ring with an indole (B1671886) nucleus, have shown promising anticancer potential. nih.gov A series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated against a panel of human cancer cell lines, with the most significant activity observed against the HL-60 human promyelocytic leukemia cell line. nih.gov The specific analogue, compound 9e (containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety), was identified as the most potent in this series. nih.gov Further investigations into heterocyclic chalcones revealed that an indolyl chalcone (B49325) (10 ) exhibited excellent activity against selected colorectal and prostatic cancer cell lines, with IC₅₀ values below 50 nM. nih.gov This activity was linked to the induction of apoptosis, confirmed through the monitoring of pro-apoptotic markers. nih.gov

Similarly, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has identified compounds with notable antiproliferative activity. nih.gov Twelve compounds from this series displayed interesting potential against MCF-7 (human breast adenocarcinoma) and HepG-2 (human liver cancer) cell lines, with IC₅₀ values ranging from 23.2 to 95.9 µM. nih.gov Flow cytometry analysis of the most active compound (4 ) confirmed its mechanism of action involves apoptosis induction. nih.gov When treated with this compound, MCF-7 cells showed a significant increase in both early and late apoptotic populations, as well as cell cycle arrest at the G2/M and S phases. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Analogues

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

Analogues of this compound, particularly heterocyclic derivatives like pyrimidines, have been evaluated for their ability to inhibit the growth of various pathogenic microbes and fungi.

In vitro studies on newly synthesized dihydropyrimidinone derivatives showed that certain compounds possess notable antibacterial activity. researchgate.net For instance, against Bacillus subtilis, compounds 4b and 4c produced significant zones of inhibition measuring 17 mm. researchgate.net The antifungal potential of this series was tested against Fusarium oxysporum, with compound 4e demonstrating good activity, achieving 96.9% inhibition. researchgate.net

Another study involving N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also reported good antifungal activity against F. oxysporum for several compounds in the series (4f, 4g, 4h, 4i ). researchgate.net Similarly, pyrazole (B372694) derivatives have been assessed for antifungal properties against virulent strains like Candida albicans, with some compounds showing excellent activity and low minimum inhibitory concentration (MIC) values ranging from 4 to 14 µg/ml. arkat-usa.org

Further research into novel benzamide (B126) derivatives revealed moderate to good antifungal activity against five different plant pathogenic fungi. nih.gov Specifically, compound 3e showed significant efficacy against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with performance superior to the standard control, boscalid. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Analogues

Anti-inflammatory Response Investigations (In Vitro)

The anti-inflammatory properties of phytochemicals are often attributed to their ability to modulate various biological pathways involved in the inflammatory process. cabidigitallibrary.orgnih.gov Key mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid cascade, and the modulation of pro-inflammatory gene expression. cabidigitallibrary.orgnih.gov

Research on a structural analogue, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (VUFB-16066 ), has shown that it possesses pronounced anti-inflammatory effects. nih.gov In vitro studies identified this compound as a dual inhibitor of both cyclooxygenase and 5-lipoxygenase. nih.gov Furthermore, it was found to suppress the cellular immune response driven by alloantigens and inhibit the phagocytosis of stimulated peritoneal cells. nih.gov These findings suggest a multi-faceted mechanism of action targeting both enzymatic pathways and cellular immune functions.

The broader chemical class of natural products can influence inflammation through an array of targets. cabidigitallibrary.org These include the arachidonate (B1239269) pathway, the recruitment of granulocytes, and the activity of enzymes involved in tissue degradation. cabidigitallibrary.org For example, some compounds achieve their effect by inhibiting phospholipase A₂ (PLA₂), reducing the release of interleukins, or suppressing the activation of nuclear factor-κB (NF-κB), a key transcription factor for inflammatory genes. cabidigitallibrary.org

Antiviral Research and Potential as Antiviral Agents

A series of compounds known as 4-substituted 2,4-dioxobutanoic acids, which are structurally related to this compound, have been identified as potent inhibitors of the influenza virus. nih.govscilit.comnih.gov These compounds were found to specifically inhibit the transcription of influenza A and B viruses in cell culture assays. nih.govscilit.com

The mechanism of action for this class of inhibitors is the selective targeting of the cap-dependent endonuclease activity within the viral transcriptase complex. nih.govnih.gov This enzyme is crucial for the virus's ability to "snatch" capped RNA fragments from host cell pre-mRNAs to prime its own transcription, a critical step in viral replication. By inhibiting this endonuclease, the compounds effectively halt the viral life cycle. nih.gov

In vitro studies demonstrated that these 4-substituted 2,4-dioxobutanoic acids inhibited influenza virus replication with 50% inhibitory concentrations (IC₅₀) ranging from 0.18 to 0.71 µM. nih.govnih.gov These values were comparable to their inhibitory concentrations against in vitro transcription (0.32 to 0.54 µM), confirming their mechanism of action. nih.govnih.gov Several of these compounds effectively inhibited influenza virus replication without affecting other viruses in cell culture, indicating a specific antiviral effect. scilit.com

Agonistic Activity towards Nuclear Receptors (e.g., PPARγ) (In Vitro)

Peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), are nuclear receptors that play a key role in regulating lipid metabolism and glucose homeostasis. While various synthetic and natural compounds are known to act as PPARγ agonists, direct research on the agonistic activity of this compound itself is limited in the available scientific literature.

However, studies on other molecules containing keto-acid or related functionalities have shown potent PPARγ activation. For example, research into derivatives of docosahexaenoic acid (DHA) led to the identification of strong PPARγ activators. nih.gov Specifically, a 4-keto derivative demonstrated antidiabetic activity in animal models, which is consistent with PPARγ agonism. nih.gov Another study on a novel lactone, 2,4-dimethyl-4-hydroxy-16-phenylhexadecanoic acid 1,4-lactone, which was discovered from marine natural product libraries, also showed agonistic activity towards PPARs, although it was more potent for PPARα and PPARδ than for PPARγ. nih.gov These findings indicate that the presence of specific structural motifs can confer agonistic activity towards nuclear receptors, suggesting a potential area for future investigation for oxobutanoic acid derivatives.

Stimulator of Interferon Genes (STING) Agonism Research

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a potent type I interferon response, making it a promising target for immunotherapy. nih.govnih.gov Pharmacological activation of STING with small-molecule agonists has emerged as a promising strategy in cancer treatment. researchgate.net

Research has led to the discovery of STING agonists based on a benzothiophene (B83047) oxobutanoic acid scaffold, which is structurally related to this compound. researchgate.net A structure-activity relationship study based on the scaffold of MSA-2 , a known STING agonist, resulted in a series of N-substituted acyloxyamino derivatives with potent STING-activating effects. researchgate.net Among these, compounds 57 and 60 were particularly effective, targeting both human and murine STING. researchgate.net Compound 57 demonstrated more potent and rapid activation of the STING signaling pathway than the well-known agonist ADU-S100 in THP1-Dual cells. researchgate.net

Other non-nucleotide STING agonists, such as the diamidobenzimidazole-based compound diABZI-4 , have also been developed. researchgate.netglpbio.com This compound stimulates robust innate immune responses, providing protection against a wide range of respiratory viruses in vitro, including influenza A virus and SARS-CoV-2. researchgate.net These findings highlight that small molecules, including those with an oxobutanoic acid-related framework, can be designed to effectively activate the STING pathway, thereby stimulating a powerful immune response with therapeutic potential. researchgate.netosti.gov

Mechanisms of Action at the Molecular Level in Vitro Focus

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and dynamics simulations have been instrumental in predicting and analyzing the interactions between small molecules like 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid and their biological targets. These techniques provide valuable insights into the binding conformations and the stability of the ligand-target complexes.

Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, these simulations have been used to identify potential binding sites on proteins and to estimate the binding affinity. For instance, the binding of related keto-acid derivatives to enzymes is often characterized by the insertion of the keto-acid moiety into a specific pocket of the active site. The dimethoxyphenyl group can further anchor the molecule within the binding site through various interactions.

While specific binding affinity values for this compound with a wide range of targets are not extensively documented in publicly available literature, studies on analogous compounds suggest that the binding is influenced by the specific substitutions on the phenyl ring and the nature of the target protein.

The stability of the ligand-target complex is governed by a variety of non-covalent interactions. For this compound, the following interactions are predicted to be significant:

Hydrogen Bonding: The carboxylic acid and ketone functional groups are capable of forming strong hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in the binding pocket of a protein.

Pi-Stacking: The aromatic dimethoxyphenyl ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Forces: The phenyl ring and the methylene (B1212753) groups of the butanoic acid chain contribute to hydrophobic interactions with nonpolar regions of the binding site, further stabilizing the complex.

These supramolecular interactions are crucial for the specificity and strength of the binding between the compound and its biological target.

Elucidation of Specific Biochemical and Cellular Pathways Mediating Activity

Keto-acids, as a class of compounds, are known to participate in various metabolic pathways. While the specific pathways modulated by this compound are not yet fully elucidated, related keto-acids are intermediates in pathways such as the Krebs cycle and amino acid metabolism. It is plausible that this compound could influence these pathways by acting as a competitive inhibitor or an allosteric modulator of enzymes involved. Further research involving enzyme kinetics and cell-based assays is necessary to identify the precise biochemical and cellular pathways affected by this compound.

Interactions with Biological Macromolecules (e.g., DNA, Bovine Serum Albumin)

The interaction of small molecules with biological macromolecules is a key area of study in pharmacology and biochemistry.

Bovine Serum Albumin (BSA): Bovine serum albumin is a well-characterized transport protein often used as a model to study drug-protein interactions. Studies on derivatives of this compound have demonstrated their ability to bind to BSA. This binding is often investigated using fluorescence spectroscopy, which can reveal the binding constant and the number of binding sites. The interaction is typically driven by a combination of hydrophobic forces, hydrogen bonding, and van der Waals forces.

DNA: The potential for small molecules to interact with DNA is of significant interest due to the implications for gene expression and an understanding of potential genotoxicity. While direct studies on the interaction of this compound with DNA are limited, the planar aromatic ring system suggests a possibility for intercalative or groove binding. Spectroscopic techniques such as UV-Vis absorption and circular dichroism could be employed to investigate such interactions.

Below is a table summarizing the key molecular interactions of this compound and its derivatives.

| Interaction Type | Functional Group/Moiety Involved | Potential Interacting Partners (in Proteins) |

| Hydrogen Bonding | Carboxylic acid, Ketone | Arg, Lys, His, Asn, Gln, Ser, Thr |

| Pi-Stacking | Dimethoxyphenyl ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Phenyl ring, Butanoic acid chain | Ala, Val, Leu, Ile, Pro, Met |

| Van der Waals Forces | Entire molecule | All amino acids in close proximity |

Advanced Research Applications and Future Directions for 4 2,4 Dimethoxyphenyl 4 Oxobutanoic Acid

Strategic Use as a Synthetic Intermediate in Organic Synthesis

The molecular architecture of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid makes it a highly valuable intermediate in organic synthesis. The presence of a ketone and a carboxylic acid group provides two distinct points for chemical modification, allowing for the construction of more complex molecules. The standard method for its synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640), a reaction catalyzed by a Lewis acid like aluminum chloride prepchem.com. This straightforward synthesis makes it an accessible building block for various applications.

Precursor in Pharmaceutical Development

In the realm of pharmaceutical development, derivatives of 4-oxobutanoic acid are recognized for their therapeutic potential. The core structure of this compound serves as a foundational template for creating new pharmacologically active agents. For instance, related compounds such as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen) and its derivatives have been investigated as potent anti-inflammatory drugs jcu.cz. Furthermore, other derivatives of 4-substituted 2,4-dioxobutanoic acid have been identified as inhibitors of the influenza virus polymerase PA endonuclease, highlighting the therapeutic importance of this structural class researchgate.net. The dimethoxyphenyl group in the target molecule is a common feature in many bioactive compounds, known to enhance binding affinity and pharmacokinetic properties. This makes this compound a strategic precursor for developing new drugs targeting a range of diseases.

Building Block for Agrochemicals

The utility of the oxobutanoic acid scaffold extends to the agrochemical sector. While direct applications of this compound in this field are not yet widely documented, structurally analogous compounds have shown significant promise. A notable example is a class of derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, which have been patented for their herbicidal properties epo.org. This suggests that the 4-oxobutanoic acid framework can be chemically modified to interact with biological targets in plants. The presence of the aromatic ring and the carboxylic acid functional group in this compound provides opportunities for synthetic modifications to develop new, effective, and selective herbicides or other plant growth regulators.

Contribution to Novel Medicinal Chemistry Scaffold Development

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. This compound is an excellent candidate for scaffold development in medicinal chemistry. Its structure can be systematically modified to explore new chemical spaces and identify compounds with desired biological activities.

Research has shown that related 4-oxobutenoic acid derivatives can react with nitrogen-containing nucleophiles to form a diverse range of heterocyclic compounds, including novel amino acid derivatives, pyridazines, and quinoxalones ias.ac.in. These new molecular frameworks represent novel scaffolds that can be screened for various therapeutic activities. By applying similar synthetic strategies to this compound, chemists can generate unique libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

| Reaction Type | Reactant | Potential Product Class | Therapeutic Relevance |

|---|---|---|---|

| Amidation | Primary/Secondary Amines | Substituted Amides | Antimicrobial, Anticancer |

| Heterocyclization | Hydrazines | Pyridazinones | Cardiovascular, Anti-inflammatory |

| Heterocyclization | o-Phenylenediamine | Benzodiazepines/Quinoxalones | CNS disorders, Anxiolytics |

| Reduction & Cyclization | Reducing Agents then Acid | Tetralones | Intermediates for various APIs |

Exploration in Materials Science Research (e.g., Polymers, Coatings)

The application of this compound is also being explored in materials science. The carboxylic acid functionality allows the molecule to act as a monomer in polymerization reactions, particularly in the formation of polyesters and polyamides. While this remains an emerging area of research for this specific compound, the use of similar aromatic carboxylic acids in creating high-performance polymers is well-established.

For example, polymers have been synthesized using 3,3'-dimethoxybiphenyl-4,4'-diamine with various dicarboxylic acids, indicating that dimethoxy-substituted aromatic units can be incorporated into polymer backbones to impart specific properties . The rigid aromatic core of this compound could contribute to thermal stability and mechanical strength in new polymers, while the dimethoxy groups could enhance solubility and processing characteristics. These potential polymers could find applications as specialty coatings, films, or advanced composite materials.

Potential in Neuroprotection Research and Related Therapeutic Strategies

There is growing interest in the potential of this compound and its derivatives in the field of neuroprotection. The structural motif of a substituted aromatic ketone is present in chalcones, a class of compounds known for a wide range of biological activities, including neuroprotective effects mdpi.com. Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress and neuroinflammation.

Studies on various natural and synthetic compounds have shown that molecules with antioxidant and anti-inflammatory properties can offer significant neuroprotection nih.govmdpi.comresearchgate.netmdpi.com. The dimethoxy-substituted phenyl group in this compound is an electron-rich system that could contribute to antioxidant activity by scavenging free radicals. Further derivatization of this molecule could lead to multi-target ligands designed to simultaneously address the complex pathological pathways of neurodegenerative diseases, such as inhibiting specific enzymes while also reducing oxidative damage nih.govresearchgate.net.

Applications in the Field of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and frequency conversion. Organic molecules with specific electronic properties are highly sought after for NLO applications. The structure of this compound possesses key features that make it a promising candidate for an NLO material.

An effective NLO chromophore typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the dimethoxy groups on the phenyl ring act as strong electron donors, while the keto-carboxylic acid moiety functions as an electron acceptor. This intramolecular charge-transfer characteristic is fundamental to achieving a high second-order NLO response. Research on other donor-π-acceptor molecules has confirmed the importance of this design for creating materials with significant NLO properties dntb.gov.uamdpi.com. Further investigation and chemical modification could optimize the NLO response of this compound, potentially leading to its use in advanced photonic devices.

| Structural Feature | Role in NLO Properties | Potential for Enhancement |

|---|---|---|

| 2,4-Dimethoxyphenyl Group | Electron Donor (D) | Substitution with stronger donors (e.g., -N(CH₃)₂) |

| Phenyl Ring | π-Conjugated Bridge | Extension of the π-system (e.g., biphenyl, styryl) |

| Keto-carboxylic Acid Moiety | Electron Acceptor (A) | Conversion to stronger acceptors (e.g., -CN, -NO₂) |

Untapped Research Avenues and Multidisciplinary Potential of the this compound Core Structure

The compound this compound possesses a unique structural architecture that presents significant, yet largely unexplored, opportunities for advanced research. Its core framework, which combines a substituted aromatic ring with a keto-acid side chain, serves as a versatile scaffold for chemical modification and a potential precursor for novel functional molecules. The strategic placement of methoxy (B1213986) groups on the phenyl ring, coupled with the reactive ketone and carboxylic acid moieties, opens avenues for investigation across multiple scientific disciplines.

The primary untapped potential of this compound lies in its application as a foundational building block in medicinal chemistry. Structures containing a dimethoxyphenyl group are features of various biologically active molecules, including chalcone (B49325) derivatives known for their antimicrobial and anticancer properties. mdpi.comsmolecule.comnih.govmdpi.com Similarly, aryl oxobutanoic acid derivatives have been investigated for their anti-inflammatory and immunomodulatory effects. jcu.cznih.gov This suggests that the this compound core could be a valuable starting point for developing new therapeutic agents.

Future research could systematically explore the derivatization of its functional groups to generate a library of novel compounds. The carboxylic acid can be converted into a wide range of esters, amides, and other functional groups, while the ketone provides a site for reduction, condensation, or addition reactions. Such modifications would allow for a systematic structure-activity relationship (SAR) study to identify compounds with enhanced biological efficacy.

The multidisciplinary potential extends beyond pharmacology into organic synthesis and chemical biology. As a bifunctional molecule, it is an ideal candidate for synthesizing complex heterocyclic systems, which are cornerstones of many pharmaceuticals. Furthermore, its structure could be adapted to create chemical probes for studying biological pathways or as a monomer for developing novel polymers with specific properties.

Below are data tables detailing the potential research avenues and the functional significance of the compound's structural features.

Table 1: Potential Multidisciplinary Research Applications

| Research Field | Potential Application | Rationale and Approach |

| Medicinal Chemistry | Development of Novel Therapeutics | The aryl keto-acid scaffold is present in known anti-inflammatory agents. nih.gov Derivatives could be synthesized and screened for activity against targets like cyclooxygenase (COX) enzymes or as potential anticancer agents, drawing parallels from related chalcone and quinol structures. mdpi.comresearchgate.net |

| Organic Synthesis | Synthesis of Heterocyclic Compounds | The 1,4-dicarbonyl relationship (ketone and carboxylic acid) can be exploited through reactions with reagents like hydrazine or phenylhydrazine to create pyridazine derivatives and other complex heterocyclic structures. ias.ac.in |

| Chemical Biology | Creation of Molecular Probes | The core structure can be modified to include reporter tags (e.g., fluorophores, biotin). These probes could be used to identify and study the interactions of small molecules with biological targets like enzymes or receptors. |

| Agrochemicals | Investigation as Pesticides/Herbicides | Many biologically active organic molecules exhibit potential for agricultural applications. A screening library of derivatives could be tested for herbicidal or fungicidal properties. |

| Computational Chemistry | In Silico Drug Design | The core structure can be used for computational docking studies to predict binding affinities to various protein targets, guiding the synthesis of more potent and selective inhibitors for therapeutic development. |

Table 2: Structural Features and Research Potential

| Structural Component | Key Features | Untapped Research Potential |

| 2,4-Dimethoxyphenyl Group | Electron-donating methoxy groups at ortho and para positions. Influences the reactivity of the aromatic ring and the adjacent ketone. | Exploration of how the methoxy substitution pattern affects biological activity compared to other isomers (e.g., 3,4-dimethoxy). prepchem.comechemi.com Use in Friedel-Crafts and other electrophilic substitution reactions to add further complexity. |

| Ketone Carbonyl Group | A reactive site for nucleophilic addition and condensation reactions. Can be reduced to a secondary alcohol. | Synthesis of alcohol derivatives to explore changes in biological activity. jcu.cz Use in reactions like the Claisen-Schmidt condensation to form larger, chalcone-like structures. mdpi.com |

| Butanoic Acid Chain | Provides a flexible four-carbon linker. The terminal carboxylic acid is a key site for modification. | Systematic synthesis of ester and amide libraries to modulate solubility, cell permeability, and target binding. nih.gov Cyclization reactions to form lactones or other ring structures. |

| Carboxylic Acid Group | Acidic proton and a reactive carbonyl. Can be readily converted to esters, amides, or acid chlorides. prepchem.com | Serves as a handle for conjugation to other molecules, including peptides or polymers. Can be used to improve the pharmacokinetic properties of potential drug candidates. |

By systematically exploring these avenues, the scientific community can unlock the full potential of the this compound core structure, paving the way for innovations in medicine, materials, and fundamental chemical synthesis.

Q & A

Q. How can the compound’s metabolic stability be assessed for preclinical development?

- Methodological Answer :

- Liver microsome assays (human/rat): Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。